

safe handling and disposal procedures for 1-Chloro-2-iodotetrafluoroethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Chloro-2-iodotetrafluoroethane*

Cat. No.: *B1584091*

[Get Quote](#)

An Application Guide for the Safe Handling and Disposal of **1-Chloro-2-iodotetrafluoroethane**

Authored by: Senior Application Scientist

This document provides a comprehensive guide for the safe handling, storage, and disposal of **1-Chloro-2-iodotetrafluoroethane** (CAS No. 421-78-3), a halogenated ethane derivative utilized in specialized laboratory and manufacturing applications.[\[1\]](#)[\[2\]](#) Due to its toxicological profile, adherence to strict safety protocols is imperative to mitigate risks to personnel and the environment.

Hazard Analysis and Compound Profile

1-Chloro-2-iodotetrafluoroethane is a colorless to pink liquid with a boiling point of approximately 53-56°C.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its primary hazards, as defined by the Globally Harmonized System (GHS), include acute toxicity and a suspicion of carcinogenicity.[\[1\]](#)[\[2\]](#)

GHS Hazard Statements:

- H302/H312: Harmful if swallowed or in contact with skin.[\[1\]](#)[\[2\]](#)
- H331: Toxic if inhaled.[\[1\]](#)[\[2\]](#)
- H351: Suspected of causing cancer.[\[1\]](#)
- H315/H319: Causes skin and serious eye irritation.[\[5\]](#)

- H335: May cause respiratory irritation.[5]

The causality behind these hazards lies in its reactivity and metabolic pathways. Halogenated hydrocarbons can interfere with cellular processes, and their metabolites may be cytotoxic or genotoxic. The presence of iodine, chlorine, and fluorine atoms on a short ethane backbone contributes to its specific toxicological and physical properties. Upon thermal decomposition, it can release highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[5]

Physicochemical and Toxicological Data Summary

The following table summarizes key quantitative data for **1-Chloro-2-iodotetrafluoroethane**. This data is essential for designing appropriate engineering controls and experimental setups.

Property	Value	Source(s)
CAS Number	421-78-3	[1][2][3]
Molecular Formula	C ₂ ClF ₄ I	[1][2]
Molecular Weight	262.37 g/mol	[1][2]
Appearance	Colorless to pink liquid	[1]
Boiling Point	53 - 56 °C	[1][3][4]
Density	~2.308 g/cm ³	[1][3]
Flash Point	56 °C	[1][3][4]
GHS Pictograms	Danger, Warning	[1][2][5]

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a self-validating system of safety, a multi-layered approach combining engineering controls and robust PPE is mandatory.

Engineering Controls

The primary engineering control for handling **1-Chloro-2-iodotetrafluoroethane** is a certified chemical fume hood.[1][5] This is non-negotiable due to the compound's inhalation toxicity.[1][2] The fume hood ensures that vapors are contained and exhausted away from the operator's breathing zone. The work station should be located in a well-ventilated area, and an emergency eye wash fountain and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazards: dermal toxicity, skin/eye irritation, and inhalation risk.

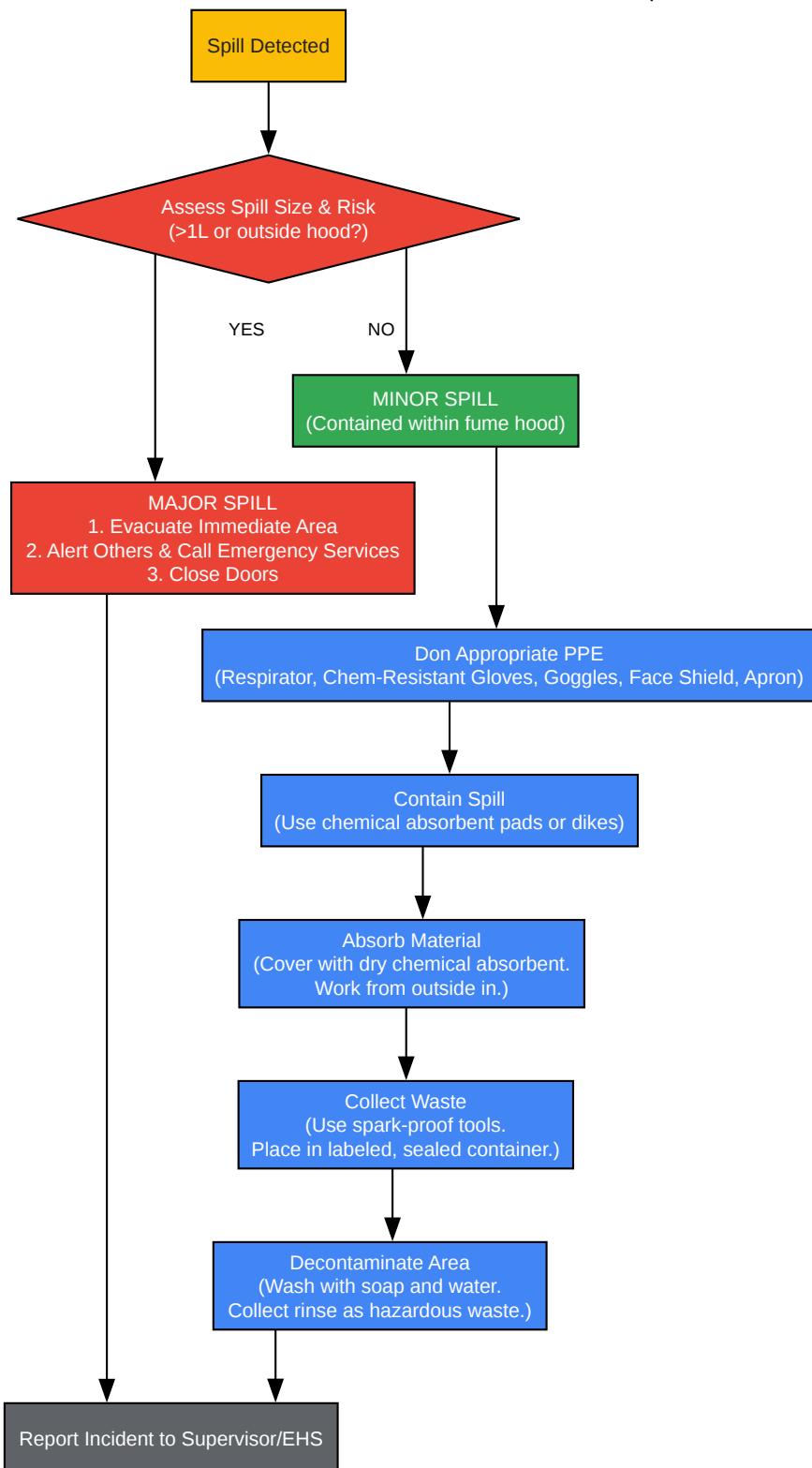
- Hand Protection: Wear chemically resistant gloves.[1][5] Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling or in case of immersion, heavier-duty gloves such as Viton® or laminate film gloves should be considered. Always inspect gloves for integrity before use.
- Eye and Face Protection: Chemical safety goggles are mandatory.[5] To provide maximum protection against splashes, a face shield should be worn in conjunction with goggles, especially when transferring larger volumes or performing vigorous operations.[5] This requirement is grounded in 29 CFR 1910.133 (Eye and Face Protection).[5]
- Skin and Body Protection: A lab coat is required as a minimum. For tasks with a higher risk of splashing, a chemically resistant apron or suit is necessary.[1][5] All protective clothing should be removed before leaving the work area.
- Respiratory Protection: In situations where engineering controls may be insufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[5] This aligns with the principles of 29 CFR 1910.134 (Respiratory Protection).[5]

Standard Protocol for Laboratory Handling

This protocol outlines the step-by-step methodology for the routine use of **1-Chloro-2-iodotetrafluoroethane** in a research setting.

- Preparation:

- Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood before retrieving the chemical.
- Don all required PPE as specified in Section 2.2.
- Aliquotting and Transfer:
 - Retrieve the stock container from its designated storage location (see Section 5.0).
 - Keep the container tightly closed when not in use.[5]
 - Perform all transfers of the liquid within the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.
 - Avoid breathing any fumes, mists, or vapors.[1][5]
- During Reaction:
 - Ensure the reaction vessel is properly vented to the fume hood's exhaust system.
 - Continuously monitor the reaction for any unexpected changes.
- Post-Procedure:
 - Quench the reaction and work up the materials within the fume hood.
 - Transfer all waste containing **1-Chloro-2-iodotetrafluoroethane** into a designated, properly labeled hazardous waste container (see Section 6.0).
 - Wipe down the work surface with an appropriate solvent and decontaminating solution.
 - Remove PPE in the correct order to avoid self-contamination.
 - Wash hands thoroughly with soap and water after handling is complete.[5]


Emergency Procedures

Rapid and correct response during an emergency is critical.

Spill Response

The appropriate response depends on the scale of the spill. The following workflow provides a logical decision-making process.

Workflow for 1-Chloro-2-iodotetrafluoroethane Spill

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

- Alert Personnel: Notify others in the immediate area.[6]
- Don PPE: Equip yourself with the appropriate PPE, including respiratory protection if necessary.[7]
- Containment: Prevent the spread of the liquid using absorbent pads or dikes.[7] Do not allow the chemical to enter drains.[1][8]
- Absorption: Cover the spill with a dry chemical absorbent, activated carbon, or other non-combustible material.[5][9][10]
- Collection: Carefully sweep or shovel the absorbed material into a suitable, sealable container for hazardous waste.[5] Use non-sparking tools.[8][11]
- Decontamination: Clean the spill area thoroughly with soap and water.[6] Collect the cleaning materials and rinse water as hazardous waste.
- Disposal: Label the waste container and manage it according to the protocol in Section 6.0.

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
- Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water and seek immediate medical attention.[1][5]

Firefighting Measures

- Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[1] [5]
- Specific Hazards: The compound is not flammable but containers may explode if heated under confinement.[5] Thermal decomposition produces highly toxic gases (carbon oxides, hydrogen chloride, hydrogen fluoride, hydrogen iodide).[5]
- Protective Actions: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[5] Evacuate the area and fight the fire remotely due to the risk of explosion.[5]

Storage and Incompatibility

Proper storage is a critical control point for preventing accidental release or degradation.

- Storage Conditions: Store in a dry, cool, and well-ventilated area.[5] The container must be kept tightly closed when not in use.[5] The substance is light-sensitive and should be protected from light.[5] The storage area should be a locked, designated chemical storage cabinet.[1]
- Incompatible Materials: Keep away from strong oxidizing agents.[5] It may also react with alkali metals and finely divided metals.[12] A comprehensive chemical compatibility chart should be consulted before introducing new materials to the workflow.[13]

Waste Disposal Protocol

Disposal of **1-Chloro-2-iodotetrafluoroethane** and materials contaminated with it must be treated as hazardous waste.

- Waste Collection:
 - Use a dedicated, properly labeled, and leak-proof waste container. The label must clearly state "Hazardous Waste" and list "**1-Chloro-2-iodotetrafluoroethane**" as a component.
 - Collect all spent material, contaminated absorbents, and disposable PPE in this container.
- Waste Storage:

- Keep the waste container securely closed except when adding waste.
- Store the container in a designated satellite accumulation area within or near the lab, away from incompatible materials.
- Final Disposal:
 - Disposal must be conducted through a licensed and authorized hazardous waste disposal company.[\[5\]](#)
 - The recommended disposal method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber to handle the halogenated decomposition products.[\[5\]](#)
 - Under no circumstances should this chemical be disposed of down the drain or in regular trash.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-CHLORO-2-IODOTETRAFLUOROETHANE - Safety Data Sheet [chemicalbook.com]
- 2. 1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-CHLORO-2-IODOTETRAFLUOROETHANE CAS#: 421-78-3 [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. echemi.com [echemi.com]

- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. coleparmer.com [coleparmer.com]
- To cite this document: BenchChem. [safe handling and disposal procedures for 1-Chloro-2-iodotetrafluoroethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584091#safe-handling-and-disposal-procedures-for-1-chloro-2-iodotetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com